

# Application Notes & Protocols: Leveraging 4-Chloropyridazine Hydrochloride in Modern Agrochemical Development

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## Compound of Interest

Compound Name: 4-Chloropyridazine hydrochloride

Cat. No.: B1424423

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Prepared for: Researchers, Scientists, and Agrochemical Development Professionals From:  
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## Introduction: The Pyridazine Scaffold as a Privileged Structure in Crop Protection

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the discovery of novel agrochemicals.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[3][4] The unique physicochemical characteristics of the pyridazine core—such as its high dipole moment, robust hydrogen-bonding capacity, and inherent polarity—make it an attractive scaffold for modulating a molecule's interaction with biological targets, improving bioavailability, and optimizing pharmacokinetic profiles.[1][5]

Within this chemical class, **4-Chloropyridazine hydrochloride** stands out as a versatile and reactive intermediate.[6] The chlorine atom at the 4-position acts as an efficient leaving group, enabling facile nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. This reactivity is the key to its utility, allowing chemists to introduce a diverse array of functional groups and build complex molecular architectures tailored for specific biological targets. This guide provides an in-depth exploration of the application of **4-Chloropyridazine hydrochloride** in the synthesis of next-

generation herbicides, fungicides, and insecticides, complete with detailed, field-proven protocols.

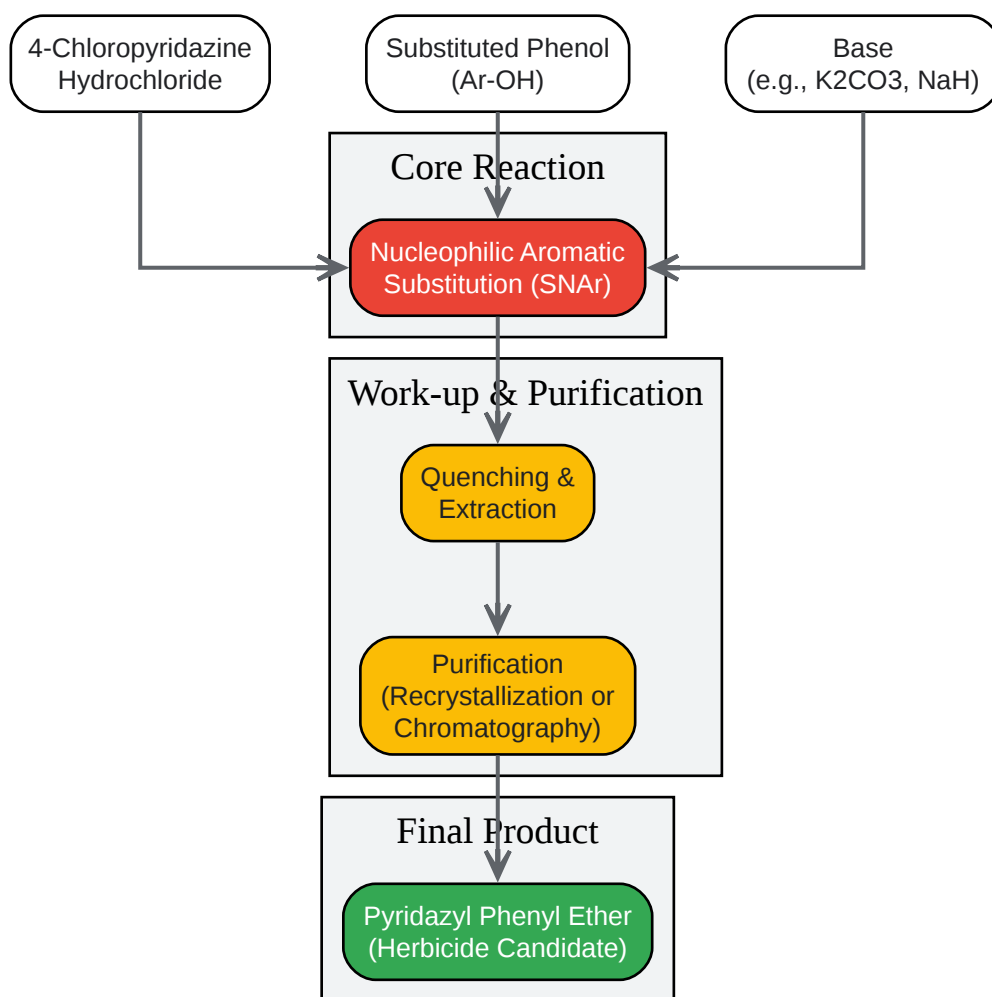
## Part 1: Application in Herbicide Development

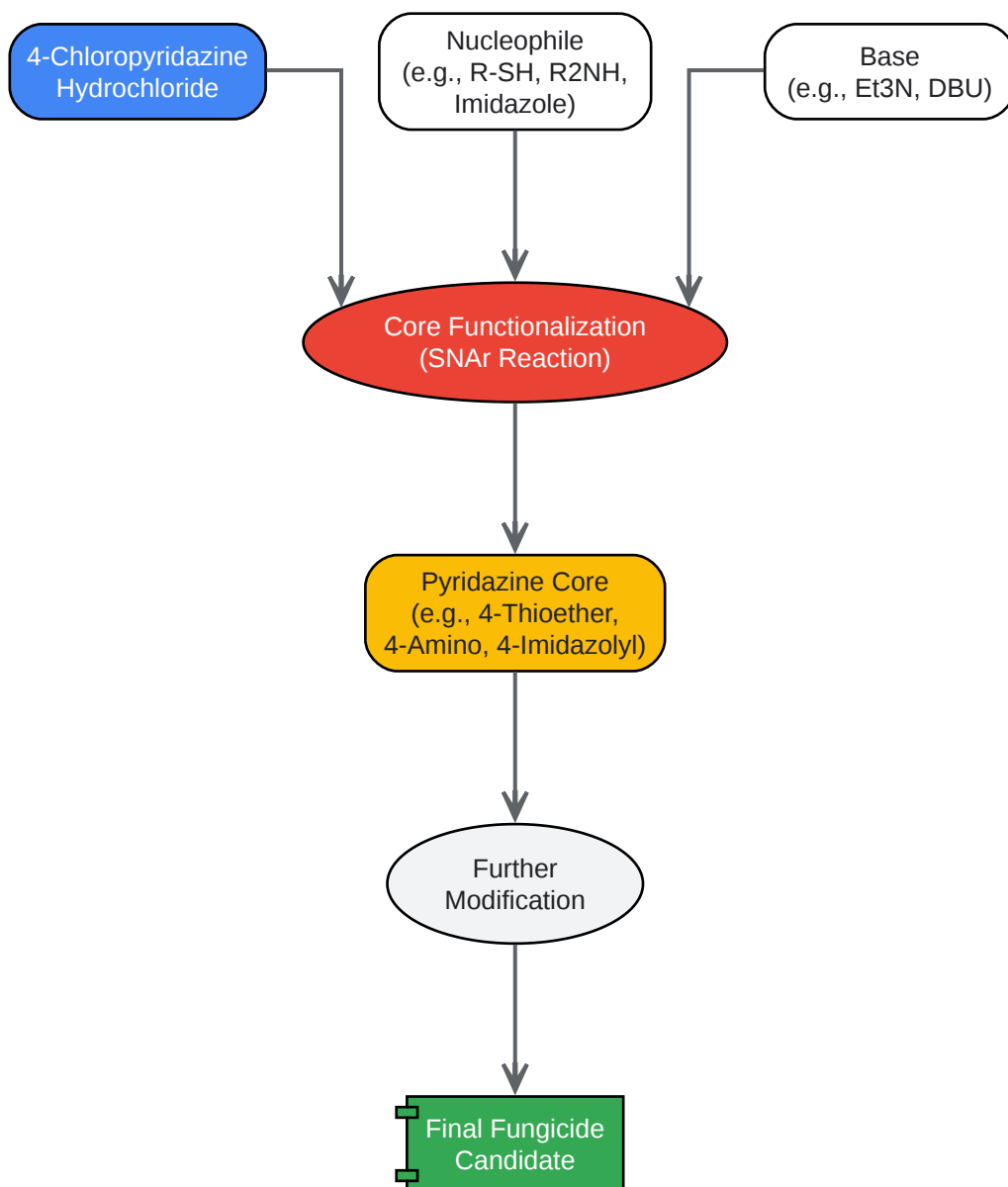
The development of herbicides targeting novel modes of action is critical for managing weed resistance. Pyridazine derivatives have been successfully developed into commercial herbicides, most notably those targeting the phytoene desaturase (PDS) enzyme, a key component in the carotenoid biosynthesis pathway.<sup>[7]</sup> Disruption of this pathway leads to the destruction of chlorophyll and subsequent bleaching of the plant tissue. **4-Chloropyridazine hydrochloride** provides a foundational scaffold for creating new PDS inhibitors and other herbicidal compounds.

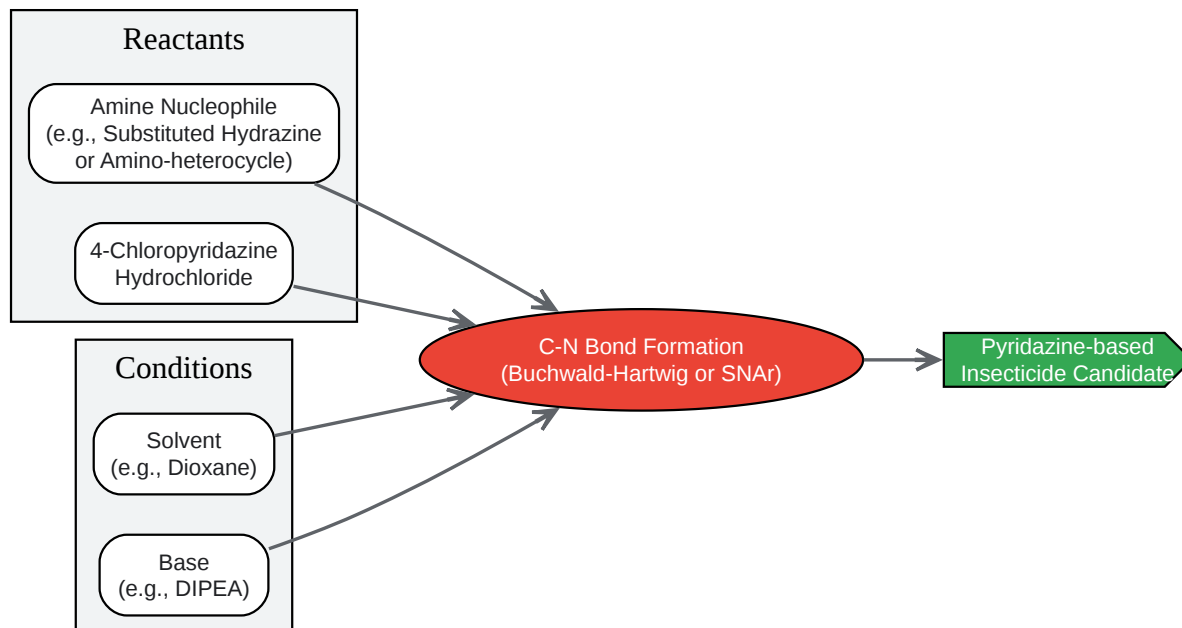
A common strategy involves the substitution of the chlorine atom with a substituted phenoxy group, creating pyridazyl ether derivatives.<sup>[8][9][10]</sup> This approach leverages the Williamson ether synthesis principle in an aromatic context.

## Logical Workflow for Herbicide Candidate Synthesis

The following diagram illustrates the general workflow for synthesizing a phenoxy-pyridazine herbicide candidate starting from **4-Chloropyridazine hydrochloride**.







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